
5-Chlorochroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorochroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives that exhibit a wide range of biological and pharmacological activities. The structure of this compound consists of a chromanone core with a chlorine atom substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-2-one can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the interaction of 1-methylcyclobutanol with calcium hypochlorite, followed by the decomposition of the hypochlorite in the presence of an iron(II) salt . This method ensures high selectivity and conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using PCC (Pyridinium chlorochromate) to form corresponding chromanones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chlorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives exhibit potential anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the chlorine substitution but shares the chromanone core structure.
Chroman-2-one: Similar core structure but without the chlorine atom.
Chroman-4-one derivatives: Various substituted derivatives with different biological activities.
Uniqueness: 5-Chlorochroman-2-one is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-chlorinated counterparts.
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
5-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-3H,4-5H2 |
InChI-Schlüssel |
AAPLLCVKRMUZOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC2=C1C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


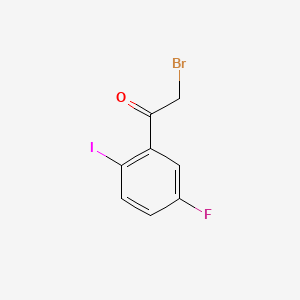
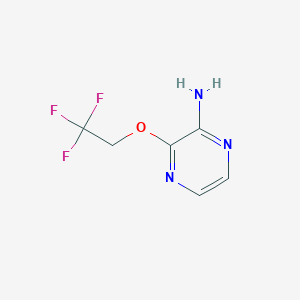


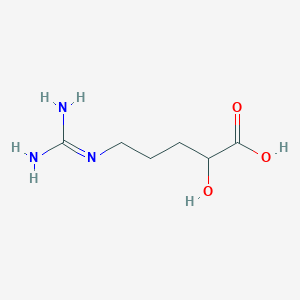
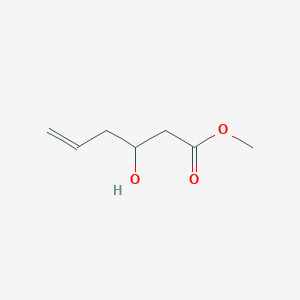
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
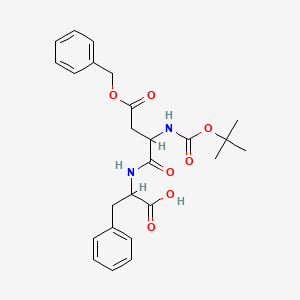
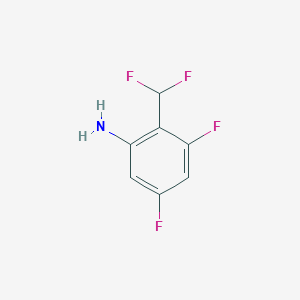


![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
